molecular formula C14H14O3 B6370322 2-(2,4-Dimethoxyphenyl)phenol CAS No. 1261998-69-9

2-(2,4-Dimethoxyphenyl)phenol

Cat. No.: B6370322
CAS No.: 1261998-69-9
M. Wt: 230.26 g/mol
InChI Key: OGDIFGJWJBNARS-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxy groups attached to the benzene ring at positions 2 and 4, and a hydroxyl group attached to another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dimethoxyphenyl)phenol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires mild conditions and is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid or other strong oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxy groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethoxyphenyl)phenol is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of methoxy groups at positions 2 and 4 enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to similar compounds.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-10-7-8-12(14(9-10)17-2)11-5-3-4-6-13(11)15/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDIFGJWJBNARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683544
Record name 2',4'-Dimethoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-69-9
Record name 2′,4′-Dimethoxy[1,1′-biphenyl]-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261998-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-Dimethoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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